

Application Note: Analysis of Difenoconazole Residue in Tea by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Difenoconazole-d6	
Cat. No.:	B15555471	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of difenoconazole residues in tea using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, which effectively minimizes matrix interference from the complex tea matrix.[1][2] The method is validated for linearity, recovery, precision, and sensitivity, demonstrating its suitability for routine monitoring and compliance with international Maximum Residue Limits (MRLs).

Introduction

Difenoconazole is a broad-spectrum triazole fungicide used to protect tea plants from various fungal diseases. However, its residues can persist in processed tea leaves, posing potential health risks to consumers. The complex matrix of tea, rich in pigments, polyphenols, and caffeine, presents significant analytical challenges, often leading to matrix effects such as ion suppression in mass spectrometry.[3] This protocol utilizes the widely adopted QuEChERS sample preparation technique, which provides efficient extraction and cleanup, followed by highly selective and sensitive UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[1][2][4] The method achieves low limits of quantification (LOQ), well below the stringent MRLs set by regulatory bodies.[1][3]



Experimental Protocols

2.1 Reagents and Materials

- Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid (FA), ~99%.
- Water: Ultrapure water (18.2 MΩ·cm).
- Standards: Difenoconazole analytical standard (≥98% purity).
- QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), disodium hydrogen citrate sesquihydrate.[4]
- dSPE Sorbents: Anhydrous MgSO₄, Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), and C18.[2][5]
- Equipment: 50 mL polypropylene centrifuge tubes, 2 mL or 15 mL dSPE tubes, vortex mixer, high-speed centrifuge, syringe filters (0.22 μm).

2.2 Sample Preparation: Modified QuEChERS Protocol

- Weighing & Rehydration: Weigh 2.0 g of homogenized, dry tea sample into a 50 mL centrifuge tube.[2][5] Add 10 mL of ultrapure water, vortex for 30 seconds, and let the sample rehydrate for 30 minutes.[5][6]
- Extraction: Add 10 mL of ACN containing 1% formic acid.[4][7] Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g disodium hydrogen citrate sesquihydrate).[4]
- Shaking & Centrifugation: Immediately cap the tube and shake vigorously for 1 minute.
 Centrifuge at ≥4000 rpm for 5 minutes.[1][2]
- Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA, 25 mg C18, and 7.5 mg GCB. Note: GCB is effective for pigment removal but may reduce the recovery of some planar pesticides.



- Final Centrifugation: Vortex the dSPE tube for 1 minute, then centrifuge at ≥12,000 rpm for 4 minutes.
- Filtration and Dilution: Collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute with the initial mobile phase as needed for UPLC-MS/MS analysis.[1]

2.3 UPLC-MS/MS Instrumental Conditions

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters

Parameter	Value	
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 μm)	
Mobile Phase A	0.1% Formic Acid in Water[8][9]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile[8]	
Flow Rate	0.3 mL/min[8]	
Injection Volume	2.0 μL[8]	
Column Temperature	40 °C[8]	

| Gradient Program | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min) |

Table 2: MS/MS Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1] [3]
Capillary Voltage	3.5 kV[3]
Source Temperature	150 °C[3]
Desolvation Gas Temp.	350 °C[1][3]
Desolvation Gas Flow	~800 L/hr
Nebulizer Pressure	~40 psi[1]

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1][2] |

Table 3: Difenoconazole MRM Transitions

Analyte	recursor (m/z) on (m/z) [Quantifie	Collision Energy (eV)	Product Ion (m/z) [Qualifier]	Collision Energy (eV)
---------	------------------------------------	--------------------------	-------------------------------------	--------------------------

| Difenoconazole | 406.1 | 251.1 | 25 | 111.1 | 60 |

Data sourced from the EU Reference Laboratories database for pesticides.[10] Collision energies may require optimization based on the specific instrument used.

Data and Results

Method performance was evaluated by spiking blank tea matrix at various concentration levels. Matrix-matched calibration curves were used for quantification to compensate for matrix effects.[3]

Table 4: Method Validation Summary



Parameter	Result	Source(s)
Linearity (R²)	> 0.99	[6][7]
Limit of Detection (LOD)	0.0003 mg/kg	[3]
Limit of Quantification (LOQ)	0.001 mg/kg	[3]
Recovery (at 0.01 mg/kg)	70 - 120%	[1][2][6]

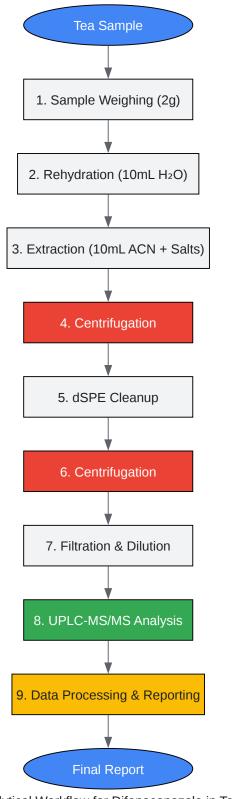
| Precision (RSD%) | < 15% |[1][6] |

The validated LOQ of 0.001 mg/kg is significantly lower than the MRL for difenoconazole in tea established by the European Union (0.05 mg/kg).[3]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.





Analytical Workflow for Difenoconazole in Tea

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Caption: Experimental workflow from sample preparation to data analysis.



Conclusion

The described UPLC-MS/MS method, incorporating a modified QuEChERS sample preparation protocol, provides a sensitive, accurate, and reliable means for the determination of difenoconazole residues in tea.[2][6] The method's performance characteristics meet the stringent requirements for food safety analysis, making it a valuable tool for regulatory monitoring and quality control in the tea industry.

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